Cas no 1804178-44-6 (1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one)

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone derivative with a brominated side chain, offering versatile reactivity in organic synthesis. Its key structural features include a trifluoromethoxy group and a fluorine substituent on the phenyl ring, enhancing its electron-withdrawing properties and stability. The bromoacetone moiety provides a reactive site for nucleophilic substitution, making it valuable in constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The compound's fluorinated components contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. Its well-defined reactivity profile allows for precise functionalization, supporting the development of bioactive intermediates.
1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one structure
1804178-44-6 structure
Product name:1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one
CAS No:1804178-44-6
MF:C10H7BrF4O2
Molecular Weight:315.05899643898
CID:4976324

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one
    • インチ: 1S/C10H7BrF4O2/c11-5-8(16)2-6-1-7(12)4-9(3-6)17-10(13,14)15/h1,3-4H,2,5H2
    • InChIKey: QLCGHOGRMOHRST-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=C(C=C(C=1)OC(F)(F)F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 26.3

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013018009-1g
1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one
1804178-44-6 97%
1g
1,504.90 USD 2021-06-25

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 関連文献

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-oneに関する追加情報

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one (CAS No. 1804178-44-6)

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one is a complex organic compound with the CAS registry number 1804178-44-6. This compound is notable for its unique structural features, which include a bromine atom, a fluorine-substituted aromatic ring, and a trifluoromethoxy group. These functional groups contribute to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The core structure of this compound consists of a propanone backbone, where the ketone group is positioned at the second carbon. The first carbon of this backbone is substituted with a bromine atom, while the third carbon is attached to a phenyl ring that carries fluorine and trifluoromethoxy substituents. The presence of these electronegative groups significantly influences the electronic properties of the molecule, making it a promising candidate for further chemical modifications and functionalization.

Recent studies have highlighted the importance of such compounds in drug discovery. For instance, the trifluoromethoxy group is known to enhance the lipophilicity and stability of molecules, which are critical properties for drug candidates. Additionally, the fluorine atom in the aromatic ring can modulate the electronic environment, potentially influencing bioavailability and target specificity. Researchers have explored similar compounds in the development of kinase inhibitors and other therapeutic agents.

In terms of synthesis, 1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one can be prepared through various routes, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds.

The compound's stability under different conditions has also been a subject of interest. Studies indicate that it exhibits good thermal stability but may undergo side reactions under certain acidic or basic conditions. Understanding these properties is essential for its safe handling and storage in research and industrial settings.

Moreover, computational chemistry tools have been employed to predict the compound's behavior in various chemical environments. These studies provide insights into its reactivity, solubility, and potential interactions with biological systems. Such computational approaches are increasingly being integrated into early-stage drug discovery pipelines to accelerate development timelines.

In conclusion, 1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one (CAS No. 1804178-44-6) represents a valuable building block in organic synthesis with diverse applications across multiple disciplines. Its unique combination of functional groups positions it as a key intermediate for developing advanced materials and bioactive molecules.

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